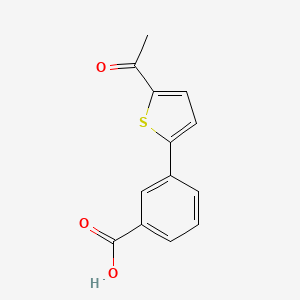
3-(5-Acetyl-2-thienyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Acetyl-2-thienyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃S It features a benzoic acid moiety substituted with a thienyl group, which itself is acetylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Acetyl-2-thienyl)benzoic acid typically involves the formation of the thienyl ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by Friedel-Crafts acylation to introduce the acetyl group. The final step involves coupling the acetylated thiophene with a benzoic acid derivative under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
化学反应分析
Types of Reactions
3-(5-Acetyl-2-thienyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
3-(5-Acetyl-2-thienyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can participate in hydrogen bonding or other interactions, while the thienyl ring can engage in π-π stacking or other aromatic interactions.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring but lacks the acetyl group.
Benzoic acid derivatives: Various substitutions on the benzoic acid moiety.
Uniqueness
3-(5-Acetyl-2-thienyl)benzoic acid is unique due to the presence of both the acetylated thienyl ring and the benzoic acid moiety, which confer distinct chemical and physical properties.
属性
分子式 |
C13H10O3S |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
3-(5-acetylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI 键 |
XBRBYIDAICDDSU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
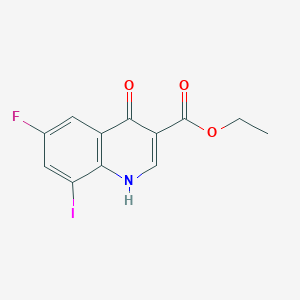

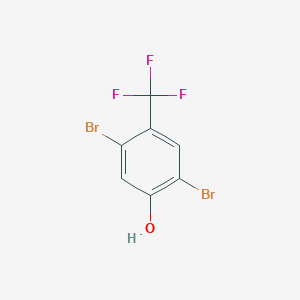
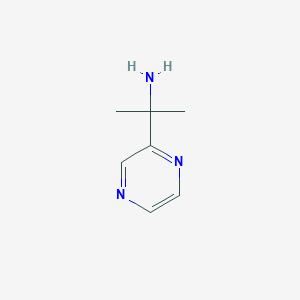
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)
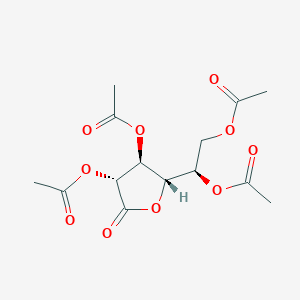

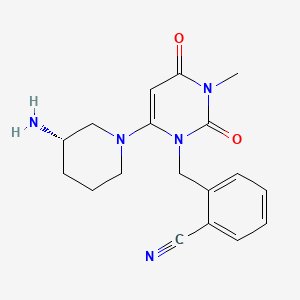
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
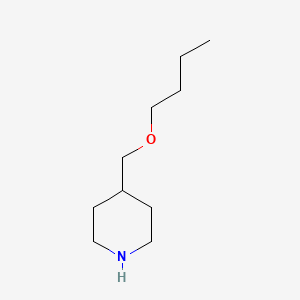
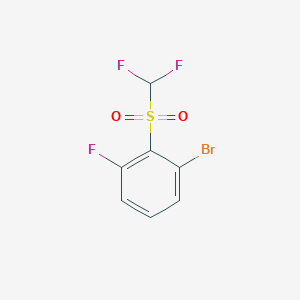
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
